molecular formula C20H16ClN3O4S B15025793 (6Z)-3-(2-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-3-(2-chlorophenyl)-6-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15025793
M. Wt: 429.9 g/mol
InChI Key: NVWPCMOMEXUMMF-YBEGLDIGSA-N
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound featuring a triazolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an alkyl halide.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Triazole derivatives: Compounds with similar triazole ring structures.

    Thiazole derivatives: Compounds with similar thiazole ring structures.

Uniqueness

(6Z)-3-(2-CHLOROPHENYL)-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its combination of triazole and thiazole rings, along with the specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H16ClN3O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)10-16-19(25)24-18(22-23-20(24)29-16)12-6-4-5-7-13(12)21/h4-10H,1-3H3/b16-10-

InChI Key

NVWPCMOMEXUMMF-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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